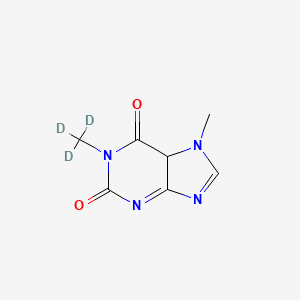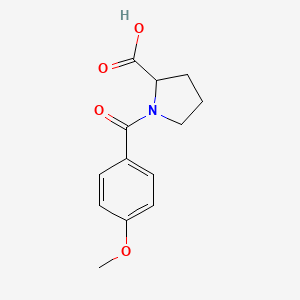![molecular formula C16H23NO6 B12354682 N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B12354682.png)
N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside is a synthetic carbohydrate derivative It is a glucopyranoside, meaning it is derived from glucose, and features a benzyl group, an acetamido group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups, selective acylation, and glycosylation reactions. One common method includes:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups to prevent unwanted reactions.
Selective Acylation: The acetamido group is introduced through selective acylation using acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside can undergo oxidation reactions, typically using reagents like sodium periodate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the benzyl or acetamido groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of azide or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in glycosylation processes and interactions with glycosyltransferases.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside involves its interaction with specific enzymes and receptors. It can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in various biological pathways, including cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Methyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-alpha-D-glucopyranoside
- Benzyl 2-acetamido-3,4-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside
Comparison: Benzyl 2-Acetamido-3-O-methyl-alpha-D-glucopyranoside is unique due to the presence of the methyl group at the 3-O position, which can influence its reactivity and interactions with enzymes. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C16H23NO6 |
|---|---|
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
N-[(2S,3S,4R,5S)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12?,13-,14+,15+,16-/m0/s1 |
InChI-Schlüssel |
CQYQHQHAWKRHIV-GZPFGDLZSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)

![1-(7-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one,mononhydrochloride](/img/structure/B12354620.png)



![N-[7-(methanesulfonamido)-4-oxo-6-phenoxy-4a,5,6,7,8,8a-hexahydrochromen-3-yl]formamide](/img/structure/B12354650.png)
![5-[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-5-acetyl-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12354651.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)pyrazolidine-3-carboxamide](/img/structure/B12354658.png)

![2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12354669.png)
![5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B12354673.png)


